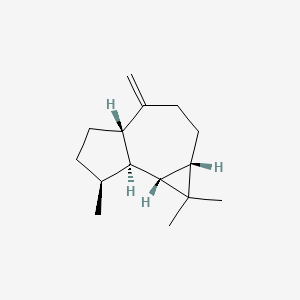

beta-Diploalbicene

Description

Structure

3D Structure

Properties

CAS No. |

14682-34-9 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1aS,4aS,7S,7aS,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene |

InChI |

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11+,12-,13-,14-/m0/s1 |

InChI Key |

ITYNGVSTWVVPIC-NDKCEZKHSA-N |

SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2=C |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@H]1[C@@H]3[C@@H](C3(C)C)CCC2=C |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2=C |

Appearance |

Solid powder |

boiling_point |

121.00 °C. @ 10.00 mm Hg |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

l-Aromadendrene; Aromadendrene, (-)-; beta-Diploalbicene; (-)-10(14)-Aromadendrene; |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Beta Diploalbicene

Precursor Pathways to Aromadendrene-Type Sesquiterpenoids

The journey to beta-diploalbicene begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through two primary pathways compartmentalized within the plant cell.

The cytosolic mevalonate (B85504) (MVA) pathway is a key route for the production of IPP. mdpi.com This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A crucial regulatory step involves the reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase. Subsequent phosphorylation and decarboxylation steps yield IPP.

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway

| Enzyme | Function |

| Acetoacetyl-CoA thiolase | Condenses two molecules of acetyl-CoA to acetoacetyl-CoA |

| HMG-CoA synthase | Condenses acetoacetyl-CoA with another acetyl-CoA to form HMG-CoA |

| HMG-CoA reductase | Reduces HMG-CoA to mevalonate (rate-limiting step) |

| Mevalonate kinase | Phosphorylates mevalonate to mevalonate-5-phosphate |

| Phosphomevalonate kinase | Phosphorylates mevalonate-5-phosphate to mevalonate-5-pyrophosphate |

| Diphosphomevalonate decarboxylase | Decarboxylates mevalonate-5-pyrophosphate to yield IPP |

| Isopentenyl pyrophosphate isomerase | Isomerizes IPP to DMAPP |

Located in the plastids, the methylerythritol phosphate (B84403) (MEP) pathway provides an alternative route to IPP and DMAPP. mdpi.com This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. A series of enzymatic reactions then leads to the formation of IPP and DMAPP. While both the MVA and MEP pathways can contribute to the pool of sesquiterpene precursors, the MVA pathway is generally considered the primary source for cytosolic sesquiterpenoid biosynthesis.

Table 2: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway

| Enzyme | Function |

| 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Condenses pyruvate and glyceraldehyde-3-phosphate |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | Reduces and isomerizes 1-deoxy-D-xylulose-5-phosphate to MEP |

| 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT) | Converts MEP to CDP-ME |

| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK) | Phosphorylates CDP-ME to CDP-MEP |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS) | Cyclizes CDP-MEP to MEcPP |

| (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (HDS) | Converts MEcPP to HMBPP |

| 4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) reductase (HDR) | Reduces HMBPP to IPP and DMAPP |

Key Enzymatic Steps and Sesquiterpene Synthases (STSs)

The synthesis of the C15 precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP), is achieved through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl pyrophosphate synthase (FPPS). mdpi.com

The remarkable diversity of sesquiterpene skeletons is generated by a large family of enzymes known as sesquiterpene synthases (STSs). mdpi.comnih.gov These enzymes catalyze the ionization of the pyrophosphate group from FPP, generating a farnesyl cation. This highly reactive intermediate then undergoes a series of complex cyclizations, rearrangements, and deprotonations, ultimately leading to the formation of a specific sesquiterpene hydrocarbon or alcohol. While numerous STSs have been identified and characterized for the synthesis of various aromadendrene-type sesquiterpenoids, such as viridiflorol (B1683568) synthase, a specific this compound synthase has not yet been reported in the scientific literature. nih.gov

Proposed Biosynthetic Routes to this compound and Related Aromadendrene-Type Sesquiterpenoids

The biosynthesis of the characteristic aromadendrene (B190605) skeleton is believed to proceed through the cyclization of FPP to a germacrene A intermediate. researchgate.net This intermediate is then thought to undergo further cyclization to form a bicyclogermacrene (B1253140) cation, which serves as a key branch point for the formation of various aromadendrene-type sesquiterpenoids. The specific series of carbocationic rearrangements and final deprotonation steps that would lead to the formation of the this compound structure from this common intermediate are yet to be experimentally confirmed. The precise stereochemical control exerted by the active site of a putative this compound synthase would be critical in directing the reaction cascade towards this specific product.

Regulatory Mechanisms in Biosynthesis

The biosynthesis of sesquiterpenoids is tightly regulated at multiple levels, from the expression of genes encoding biosynthetic enzymes to the modulation of enzyme activity. The expression of sesquiterpene synthase genes is known to be influenced by various developmental and environmental cues, including phytohormones such as jasmonic acid and gibberellin. nih.govoup.comoup.com Transcription factors, such as those from the MYC family, have been shown to play a crucial role in activating the expression of sesquiterpene synthase genes in response to these signals. nih.govoup.comoup.com Additionally, the availability of the precursor FPP can also be a limiting factor, and its flux is regulated by the activity of enzymes in the upstream MVA and MEP pathways. While these general regulatory principles apply to sesquiterpenoid biosynthesis, the specific regulatory network that controls the production of this compound remains an open area of investigation.

Chemical Synthesis and Derivatization Strategies for Beta Diploalbicene

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a crucial step in planning the synthesis of complex molecules. It involves working backward from the target molecule to simpler, readily available starting materials by identifying strategic disconnections. For beta-diploalbicene, a retrosynthetic analysis would likely focus on breaking down the tricyclic system and identifying key intermediates that can be formed through known chemical transformations.

Potential disconnections in the this compound structure could involve cleaving carbon-carbon bonds in the fused ring system or disconnecting functional groups that can be introduced late in the synthesis. Common strategies in the retrosynthesis of cyclic systems include identifying potential cycloaddition reactions or intramolecular cyclization events that could form the rings. youtube.comyoutube.com The presence of an isopropyl group and methyl groups on the rings suggests that alkylation reactions or rearrangements might be involved in the forward synthesis, which would be considered during the retrosynthetic planning. youtube.com Analyzing the oxygenation pattern (if any) and the position of double bonds can also guide disconnections, pointing towards reactions like aldol (B89426) condensations or Wittig reactions for carbon-carbon bond formation. youtube.com

While specific retrosynthetic analyses for this compound are not extensively detailed in the provided search results, general principles of retrosynthesis applied to similar complex cyclic molecules, such as those with alpha-beta unsaturated carbonyl groups or spiro centers, involve identifying key functional groups and disconnections that simplify the molecular structure to accessible precursors. youtube.comyoutube.com The concept of "umpolung" chemistry, which involves reversing the polarity of functional groups, can also be a valuable tool in retrosynthetic planning for creating specific carbon-carbon bonds. youtube.com

Established Synthetic Methodologies

Information directly detailing established synthetic methodologies specifically for this compound is limited in the provided search results. However, the compound is identified as a 5,10-cycloaromadendrane sesquiterpenoid, suggesting that synthetic routes to this class of compounds or related aromadendrene-type sesquiterpenoids may serve as a basis for its synthesis. ymdb.canih.gov

General approaches to the synthesis of sesquiterpenoids often involve the cyclization of farnesyl pyrophosphate or related acyclic precursors, either enzymatically in nature or through biomimetic chemical syntheses. nih.gov Chemical synthesis of complex cyclic molecules typically involves a sequence of reactions to build the carbon skeleton and introduce functionality with control over stereochemistry. This can include reactions such as Diels-Alder cycloadditions, intramolecular Michael additions, or other cyclization reactions.

Given its natural occurrence, one potential "established" methodology, albeit biological, is its biosynthesis in plants like Bixa orellana and Myroxylon balsamum. scribd.com Understanding the biosynthetic pathway can sometimes inspire chemical synthetic strategies.

Novel Synthetic Route Development and Optimization

Developing novel synthetic routes for complex natural products like this compound is an active area of research. Novel routes aim to improve efficiency, yield, selectivity, and sustainability compared to existing methods. This often involves exploring new reaction methodologies or sequences.

Optimization of synthetic routes involves refining reaction conditions, catalysts, and reagents to maximize the desired product formation and minimize byproducts. This can include adjusting temperature, pressure, solvent, and reaction time.

Chemo- and Regioselective Synthesis

Chemoselectivity refers to the preferential reaction of one functional group in a molecule containing multiple functional groups. Regioselectivity refers to the preferential formation of one constitutional isomer over others in a reaction. researchgate.netorganic-chemistry.orgbeilstein-journals.org Achieving high chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound to avoid the formation of undesired isomers and byproducts.

In the synthesis of cyclic systems, regioselectivity is crucial in controlling where rings are formed or where substituents are introduced on a ring system. For example, regioselective ring-opening reactions of epoxides or the regioselective addition of nucleophiles to unsaturated systems are common challenges that require careful control of reaction conditions and reagent choice. organic-chemistry.orgbeilstein-journals.org Similarly, chemoselective transformations are necessary when a molecule contains multiple reactive functional groups, ensuring that the reaction occurs only at the desired site. nih.govchemrxiv.orgnih.gov This can be achieved through the judicious use of protecting groups or by employing highly selective reagents or catalysts. nih.govrsc.org

Specific examples of achieving chemoselectivity include the controlled addition of organometallic reagents to secondary amides to selectively form ketones, avoiding over-addition. nih.gov Regioselectivity can be influenced by steric and electronic factors, as well as the reaction mechanism and the catalyst used. beilstein-journals.org

Stereoselective Synthesis

Stereoselective synthesis is concerned with the preferential formation of one stereoisomer (enantiomer or diastereomer) over others. msu.edursc.org this compound, with its multiple chiral centers, requires highly stereoselective transformations to synthesize a specific stereoisomer. Stereoselectivity can be achieved through various methods, including the use of chiral reagents, catalysts, or auxiliaries, as well as controlling reaction conditions to favor a specific transition state. msu.edursc.orgnih.gov

Diastereoselectivity, the preferential formation of one diastereomer, can arise from existing chiral centers in the molecule influencing the approach of reagents, or through the use of diastereoselective reactions. msu.edu Enantioselectivity, the preferential formation of one enantiomer from an achiral or racemic starting material, often requires the use of chiral catalysts or reagents, a process sometimes referred to as asymmetric induction. msu.edunih.gov

Examples of stereoselective synthesis include asymmetric catalytic Mannich reactions for the enantioselective synthesis of beta-amino acids and stereoselective glycosylation reactions for the synthesis of specific sugar anomers. nih.govnih.gov The development of stereoselective methods is crucial for accessing the biologically active forms of chiral molecules. rsc.org

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is important for exploring their potential biological activities and understanding structure-activity relationships. This involves modifying the basic this compound structure by introducing different functional groups, altering the oxidation state, or modifying the carbon skeleton.

Derivatization strategies can involve chemical transformations of this compound itself, if available, or the synthesis of analogues from different starting materials using modified synthetic routes. Common reactions for derivatization include oxidation, reduction, alkylation, acylation, and halogenation.

For example, if this compound contains hydroxyl groups, they could be acylated or alkylated. If it contains double bonds, they could be epoxidized, dihydroxylated, or subjected to hydrogenation. The synthesis of beta-carboline derivatives, for instance, involves modifying the core heterocyclic structure through reactions like alkylation and dimerization. analis.com.my Similarly, the synthesis of beta-diketone derivatives involves functionalizing the diketone core. mdpi.com

The synthesis of analogues might involve building a similar tricyclic skeleton but with variations in ring sizes, substituent positions, or the presence of heteroatoms. These efforts contribute to understanding how structural changes impact the properties and potential applications of this compound and related compounds.

Advanced Analytical and Structural Elucidation Methodologies for Beta Diploalbicene

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound by precisely measuring the mass-to-charge ratio (m/z) of its ions. For beta-Diploalbicene, HRMS provides an accurate measurement of the molecular ion peak, allowing for the calculation of its exact mass and, subsequently, its precise molecular formula. This is a critical first step in structural elucidation, as the molecular formula dictates the possible arrangements of atoms within the molecule. The reported molecular formula for this compound is C₁₅H₂₄ nih.gov.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the selection of a precursor ion, followed by its fragmentation into smaller product ions. Analyzing the m/z values of these fragment ions provides valuable information about the connectivity of atoms and the presence of specific functional groups within the molecule lcms.cznationalmaglab.org. This fragmentation pattern acts as a molecular fingerprint, aiding in the identification of structural subunits and confirming proposed structures. While specific MS/MS data for this compound fragmentation pathways were not detailed in the search results, MS/MS in general is used for detailed structural characterization by fragmenting selected ions lcms.cznationalmaglab.org. The fragmentation pattern is influenced by the molecule's structure and connectivity lcms.cz.

Ionization Techniques (e.g., Electrospray Ionization)

Ionization is a necessary step in mass spectrometry to convert neutral molecules into ions that can be manipulated and detected by the mass analyzer. Electrospray Ionization (ESI) is a common technique used in conjunction with mass spectrometry, particularly for polar or less volatile compounds. ESI produces ions by creating a fine spray of charged droplets from a solution of the analyte. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the release of gas-phase ions. While the specific ionization technique used for this compound was not explicitly mentioned in all search results, ESI is a widely applied method in LC-MS and HRMS analyses of organic compounds nih.gov. ESI-MS/MS spectra can contain fragmentation ions derived from different parts of a molecule, providing structural information nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the complete structure of a molecule. It provides detailed information about the local chemical environment of individual nuclei, particularly ¹H and ¹³C. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in NMR spectra, chemists can deduce the connectivity of atoms and the spatial arrangement of functional groups. anu.edu.auresearchgate.netf1000research.com

1D NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for structural elucidation. ¹H NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule, their relative numbers, and their neighboring protons through spin-spin coupling hmdb.cahmdb.cachemicalbook.comhmdb.cahmdb.ca. ¹³C NMR spectroscopy reveals the different types of carbon atoms and their chemical environments chemicalbook.comhmdb.cachemicalbook.comlibretexts.org. The chemical shifts in both spectra are highly sensitive to the electronic environment of the nuclei, providing clues about the hybridization state of carbon atoms and the presence of electronegative atoms or functional groups nearby libretexts.orgucl.ac.uk. Analysis of ¹H and ¹³C NMR data is crucial for identifying the various carbon and hydrogen atoms within this compound and their immediate surroundings.

2D NMR Techniques

Two-dimensional (2D) NMR experiments provide correlation maps between different nuclei, offering more complex structural information that is often necessary to solve the structures of complex molecules like sesquiterpenes anu.edu.auwikipedia.orglibretexts.orgnih.govnih.gov. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. COSY reveals correlations between protons that are coupled through bonds wikipedia.orglibretexts.orguzh.ch. HSQC correlates protons with the carbons to which they are directly attached wikipedia.orglibretexts.org. HMBC reveals correlations between protons and carbons that are separated by two or more bonds, providing crucial information about the connectivity of non-protonated carbons and quaternary centers researchgate.netwikipedia.org. The application of these 2D NMR techniques allows for the tracing of connectivities throughout the this compound molecule, enabling the assignment of all carbon and hydrogen signals and the confirmation of the proposed structure.

Computational NMR Prediction and Verification

Computational methods play an increasingly important role in structural elucidation by predicting NMR chemical shifts based on a proposed molecular structure. These predicted shifts can then be compared to the experimental NMR data to verify the accuracy of the structural assignment acdlabs.com. This approach is particularly useful for distinguishing between possible isomers or confirming the stereochemistry of a molecule. By comparing the experimental ¹H and ¹³C NMR data of this compound with computationally predicted values for the proposed structure, researchers can gain higher confidence in the elucidated structure. This iterative process of experimental data acquisition and computational verification is a powerful approach in modern structure determination workflows acdlabs.com.

Chromatographic Separation Techniques for Isolation and Purification

Chromatographic methods are fundamental for separating this compound from the complex mixtures in which it is typically found. These techniques leverage differences in the compound's physical and chemical properties, such as polarity and volatility, to achieve separation.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like sesquiterpenoids. GC is frequently employed for the separation and analysis of essential oils and extracts where this compound and related compounds are present. The technique involves vaporizing the sample and passing it through a chromatographic column with an inert carrier gas. Separation occurs based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. Studies investigating the chemical composition of essential oils from various plant sources have utilized GC to separate numerous components, including aromadendrene-type sesquiterpenes like this compound. nih.govhodoodo.comresearchgate.netresearchgate.net The retention time of this compound on a specific GC column under defined conditions serves as a preliminary identification marker. Enantioselective GC columns can also be used to study the enantiomeric distribution of chiral terpenes. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for separating a wide range of compounds, including those that may not be sufficiently volatile for GC. HPLC is particularly useful for the purification of compounds from complex natural extracts. While GC is more commonly reported for the analysis of volatile sesquiterpenoids in essential oils, HPLC has been employed in the fractionation and purification of natural compounds from plant extracts, including those that may contain this compound or related sesquiterpenoids. researchgate.netvdoc.pubscribd.com Preparative HPLC can be used to isolate larger quantities of this compound for further structural studies. researchgate.net The effectiveness of HPLC for terpene separation can be challenged by the similar polarity of isomeric terpenes, which may require specific column chemistries or optimized mobile phases for efficient resolution. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of HPLC that uses smaller particle size columns and higher pressures, offering improved resolution, speed, and sensitivity. UPLC is often coupled with mass spectrometry for comprehensive metabolomic profiling and analysis of complex biological samples. While the provided search results mention UPLC in the context of untargeted metabolomics analysis of plant extracts, a direct application specifically for the isolation or purification of this compound within these results is not explicitly detailed. plantaedb.com However, UPLC's enhanced chromatographic performance makes it a valuable tool for the analysis of complex mixtures containing sesquiterpenoids.

Hyphenated Techniques and Integrated Workflows for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing robust workflows for the analysis of complex samples containing this compound.

GC-MS and GC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification and quantification of volatile and semi-volatile organic compounds. It is widely applied in the analysis of essential oils and plant extracts where this compound is found. nih.govhodoodo.comresearchgate.netresearchgate.net GC separates the components, and the mass spectrometer provides mass spectral data that can be used to identify compounds by comparing spectra to databases. Electron Ionization Mass Spectrometry (EI-MS), commonly used in GC-MS, produces characteristic fragmentation patterns that aid in structural elucidation. Predicted GC-MS spectra for this compound (often listed as (-)-Aromadendrene) are available in databases like HMDB and FooDB, showing characteristic ions at 70 eV. foodb.caymdb.cahmdb.cafoodb.ca GC-MS/MS (tandem mass spectrometry) provides additional structural information by fragmenting selected ions, leading to more confident identification, especially in complex matrices.

LC-MS and LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are powerful techniques for the analysis of less volatile or more polar compounds compared to GC-MS. LC-MS is used to separate components in a liquid phase before they are introduced into the mass spectrometer. LC-MS and LC-MS/MS have been utilized in the phytochemical profiling of plant extracts, where this compound and other sesquiterpenoids may be present. researchgate.netplantaedb.complantaedb.com LC-MS/MS provides fragmentation data of parent ions, which is invaluable for the structural characterization and confirmation of compounds. Predicted LC-MS/MS spectra for this compound are available in databases, showing different fragmentation patterns depending on the collision energy and ionization mode (positive or negative). foodb.caymdb.cafoodb.ca These predicted spectra can be used to match experimental data for identification purposes. Integrated workflows combining chromatographic separation with advanced mass spectrometric detection are essential for comprehensive analysis of complex natural product mixtures containing this compound.

Table 1: Predicted Mass Spectral Data for this compound

| Technique | Ionization Mode | Collision Energy | Description | Splash Key | Source |

| Predicted LC-MS/MS | Positive | 10V | Predicted Spectrum | splash10-0a4i-0190000000-63576226a37154cef8c1 | HMDB foodb.ca, FooDB ymdb.ca |

| Predicted LC-MS/MS | Positive | 20V | Predicted Spectrum | splash10-0a4i-3890000000-1a3c18859bbff00e82fa | HMDB foodb.ca, FooDB foodb.ca |

| Predicted LC-MS/MS | Positive | 40V | Predicted Spectrum | splash10-0w4r-7900000000-f96b12b77a7dcad9077d | HMDB foodb.ca, FooDB foodb.ca |

| Predicted LC-MS/MS | Negative | 10V | Predicted Spectrum | splash10-0udi-0090000000-fb271c31667a1aeededf | FooDB foodb.ca |

| EI-MS/GC-MS | Positive | 70eV | Mass Spectrum (Electron Ionization) | splash10-052f-9700000000-52c075cc18f6cd713d62 | HMDB foodb.ca, FooDB foodb.ca |

| Predicted GC-MS | Positive | 70eV | Predicted Spectrum | splash10-01ti-2900000000-0ebab3ef8544404000bb | HMDB foodb.ca, FooDB foodb.ca |

Based on the available search results, specific detailed information directly linking the chemical compound this compound to the advanced analytical methodologies such as Liquid Extraction Surface Analysis Coupled to Micro-LC-MS/MS (LESA-µLC-MS/MS) plantaedb.com, or advanced computational approaches in structure elucidation including In-Silico Spectral Library Generation and Matching plantaedb.com, Heuristic-Based Fragmentation Methods plantaedb.com, and Machine Learning and AI in Structure Prediction nih.gov was not found.

The search results provide general information about this compound, including its identification as a sesquiterpenoid and its presence in plants like Atractylodes lancea and Pinellia ternata nih.govmetabolomicsworkbench.org. Its PubChem CID is confirmed as 177445 chem960.comgnu-darwin.org.

Due to the strict instruction to focus solely on the chemical compound this compound and adhere strictly to the provided outline sections, and the absence of specific research findings in the search results detailing the application of the requested advanced analytical and computational methods directly to this compound, it is not possible to generate the thorough, informative, and scientifically accurate content for sections 4.4.3, 4.5, 4.5.1, 4.5.2, and 4.5.3 as requested.

Therefore, a detailed article structured around these specific advanced methodologies in relation to this compound cannot be generated based on the current search results.

Metabolic Engineering and Biotechnological Production of Beta Diploalbicene

Engineering Microbial Cell Factories for Sesquiterpenoid Production

Engineering microbial cell factories for sesquiterpenoid production involves rewiring the host organism's metabolic pathways to enhance the synthesis of the target compound. This typically requires increasing the availability of precursor molecules, introducing or optimizing the enzymes responsible for the biosynthesis pathway, and minimizing the production of competing byproducts nih.govacs.orgnih.gov. Model microorganisms such as Saccharomyces cerevisiae and Escherichia coli are commonly used as cell factories due to their well-characterized genetics, ease of cultivation, and established genetic tools for metabolic engineering mdpi.comsemanticscholar.org. Non-conventional yeasts like Pichia pastoris and Yarrowia lipolytica also offer advantages, such as high protein expression and secretion capacity, and the ability to utilize cost-effective substrates acib.atfrontiersin.org.

Pathway Reconstruction and Optimization in Heterologous Hosts

Reconstructing and optimizing the beta-Diploalbicene biosynthetic pathway in heterologous hosts is a crucial step. This involves identifying the genes encoding the enzymes necessary for this compound synthesis and introducing them into the chosen microbial chassis. The core precursors for sesquiterpenoid biosynthesis are isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are primarily derived from the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in plastids semanticscholar.org. Efficient production of this compound requires optimizing the flux through these precursor pathways and ensuring the functional expression of the specific this compound synthase.

Yeast Systems (e.g., Pichia pastoris, Yarrowia lipolytica)

Yeast systems, including Pichia pastoris (also known as Komagataella phaffii) and Yarrowia lipolytica, have been successfully engineered for the production of various sesquiterpenoids mdpi.comfrontiersin.org. P. pastoris is favored for its strong protein expression and secretion capabilities, high cell densities, and ability to utilize diverse substrates acib.atfrontiersin.org. Y. lipolytica is an oleaginous yeast known for its high lipid accumulation and capacity to metabolize hydrophobic substrates, making it suitable for producing lipid-associated compounds like some terpenoids frontiersin.org. Engineering yeast for sesquiterpenoid production often involves overexpressing key genes in the MVA pathway and optimizing the expression of the target sesquiterpene synthase. For instance, studies have shown enhanced production of other sesquiterpenoids in K. phaffii by optimizing promoters, overexpressing MVA pathway genes (e.g., tHMG1, IDI1, and ERG20), and integrating multiple copies of the synthase gene acs.orgnih.gov.

Bacterial Systems (e.g., Escherichia coli)

Escherichia coli is another widely used host for heterologous expression and metabolic engineering due to its rapid growth, simple genetics, and extensive genetic tools mdpi.comsemanticscholar.orgjmb.or.kr. E. coli primarily utilizes the MEP pathway for isoprenoid precursor synthesis nih.gov. Engineering E. coli for sesquiterpenoid production involves introducing the MVA pathway or enhancing the native MEP pathway, along with expressing the relevant sesquiterpene synthase. Strategies employed in E. coli include optimizing codon usage for heterologous genes, balancing the expression of pathway enzymes, and directing metabolic flux towards sesquiterpenoid synthesis mdpi.com. While protein aggregation can be a challenge in E. coli, strategies like co-expression of chaperones and targeting proteins to the periplasm can help improve the solubility and folding of heterologous enzymes scielo.br.

Enzyme Engineering and Directed Evolution for Enhanced Catalytic Efficiency

Enzyme engineering and directed evolution play a significant role in improving the efficiency of the this compound biosynthetic pathway. Sesquiterpene synthases, the enzymes that cyclize farnesyl pyrophosphate (FPP) to form specific sesquiterpenoids like this compound, often have low catalytic efficiency or produce multiple byproducts semanticscholar.org. Enzyme engineering techniques, such as site-directed mutagenesis and rational design, can be used to modify the active site or other regions of the synthase to enhance its activity, specificity for this compound, and stability infinitabiotech.comfrontiersin.orgnih.gov. Directed evolution, a process that mimics natural selection in a laboratory setting, involves creating libraries of enzyme variants and screening for those with improved characteristics infinitabiotech.commdpi.com. This iterative process of mutagenesis and screening can lead to the identification of enzyme variants with significantly enhanced catalytic efficiency and product specificity for this compound production.

Genetic Manipulation for Precursor Supply and Flux Optimization

Optimizing the supply of precursor molecules (IPP and DMAPP) and balancing the metabolic flux through the this compound biosynthetic pathway are critical for achieving high production titers. Genetic manipulation strategies include overexpressing key enzymes in the MVA or MEP pathways to increase the pool of FPP, the direct precursor for sesquiterpenoids acs.orgnih.govnih.gov. Additionally, competing pathways that divert carbon flux away from FPP synthesis can be downregulated or knocked out nih.gov. Techniques such as using strong or inducible promoters to control gene expression, optimizing ribosome binding sites, and employing gene copy number variation can help fine-tune the expression levels of pathway enzymes to prevent bottlenecks and ensure balanced flux acs.orgnih.gov. Strategies to increase the availability of energetic resources like ATP and NADPH, which are required for the precursor pathways, are also important nih.gov.

Integration of Synthetic Biology and Systems Biology Approaches

The integration of synthetic biology and systems biology approaches with metabolic engineering has significantly advanced the generation of high-performance microbial strains for producing various chemicals and materials. openaccessjournals.com This interdisciplinary approach, often referred to as systems metabolic engineering, combines classical metabolic engineering with tools and strategies from systems biology, synthetic biology, and evolutionary engineering. openaccessjournals.com

Synthetic biology aims to engineer biological systems with predictable and controllable behaviors, treating biology more like an engineering discipline. frontiersin.org This involves designing and constructing new biological parts, devices, and systems, or re-designing existing natural biological systems. frontiersin.org In the context of natural product biosynthesis, synthetic biology approaches enable the design and assembly of artificial metabolic pathways in host organisms. hznu.edu.cn This can involve introducing heterologous genes encoding enzymes from different organisms into a microbial chassis to reconstruct or modify a biosynthetic route. nih.govrsc.org

Systems biology, on the other hand, focuses on understanding biological systems as a whole, analyzing the complex interactions between their components, such as genes, proteins, and metabolites. openaccessjournals.comnih.gov By employing 'omics' technologies (like transcriptomics, proteomics, and metabolomics) and computational modeling, systems biology provides a comprehensive view of cellular processes and regulatory networks. nih.govplos.org This understanding is crucial for identifying metabolic bottlenecks, regulatory mechanisms, and potential targets for genetic manipulation to improve product yield. openaccessjournals.com

The synergistic combination of synthetic biology and systems biology provides a powerful framework for optimizing this compound production. Synthetic biology tools can be used to construct or modify the biosynthetic pathway for this compound within a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, which are common industrial workhorses. nih.gov This might involve introducing genes for specific terpene synthases or modifying existing enzymes to enhance their activity or specificity towards this compound precursors. rsc.orgfrontiersin.org For instance, engineering efforts in yeast for terpenoid production have focused on manipulating host metabolism, rewiring pathways, and engineering enzyme catalytic activity. rsc.org

The application of systems metabolic engineering to this compound production would involve several steps:

Pathway Elucidation and Reconstruction: Identifying the specific genes and enzymes involved in this compound biosynthesis, potentially from its natural source (e.g., Senecio aegyptius var. discoideus where it has been found) researchgate.net, and reconstructing this pathway in a suitable microbial chassis.

Host Strain Selection and Engineering: Choosing a robust and well-characterized microbial host and engineering its central metabolism to increase the availability of the primary precursors (acetyl-CoA for the MVA pathway). sciepublish.com

Pathway Optimization: Using synthetic biology tools to fine-tune gene expression levels, enzyme activities, and potentially introduce orthogonal pathways to improve flux towards this compound. frontiersin.org

Systems Analysis and Modeling: Employing 'omics' data and computational models to understand the metabolic state of the engineered strain, identify bottlenecks, and guide further engineering efforts. openaccessjournals.comnih.govplos.orguni-stuttgart.de

Process Optimization: Optimizing fermentation conditions based on the insights gained from systems biology analysis to maximize this compound yield and productivity.

This integrated approach allows for a more rational and efficient development of microbial cell factories for the sustainable production of valuable natural products like this compound. openaccessjournals.comnih.gov

Preclinical Biological Investigations and Mechanisms of Action Applicable to Aromadendrene Type Sesquiterpenoids Including Beta Diploalbicene

In Vitro Assays for Biological Activity Profilingmdpi.com

In vitro assays are commonly used to assess the biological activity of aromadendrene-type sesquiterpenoids, providing initial insights into their potential therapeutic applications. nih.govmdpi.com

Cellular Proliferation and Cytotoxicity Assaysnih.govmdpi.com

Aromadendrene-type sesquiterpenoids have demonstrated cytotoxic properties against various tumor cell lines in vitro. For instance, essential oils rich in these compounds have shown strong cytotoxicity to tumor cells, with IC50 values comparable to those of the anticancer drug cisplatin. nih.gov Specifically, alloaromadendrene (B1252756), an epimer of aromadendrene (B190605), has been shown to significantly inhibit the proliferation and growth of highly malignant +SA mammary epithelial cells at a concentration of 20 µM. researchgate.net Aromadendrene itself has been reported to inhibit the proliferation of HepG2 liver and PC3 prostate cancer cells with IC50 values of 20 µM and 9.3 µM, respectively. caymanchem.comglpbio.com Studies have also investigated the mechanism of cell death induced by related oxygenated sesquiterpenes like aromadendrene oxide 2, showing induction of apoptosis in cancer cells. biocrick.com

Data on In Vitro Cytotoxicity of Aromadendrene and Related Compounds:

| Compound | Cell Line | IC50 (µM) | Reference |

| Aromadendrene | HepG2 | 20 | caymanchem.comglpbio.com |

| Aromadendrene | PC3 | 9.3 | caymanchem.comglpbio.com |

| Alloaromadendrene | +SA Mammary Epithelial Cells | 20 | researchgate.net |

| Aromadendrene oxide 2 | A431 | Not specified (induced apoptosis) | biocrick.com |

| Aromadendrene oxide 2 | HaCaT | Not specified (induced apoptosis) | biocrick.com |

Antioxidant Activity Evaluationnih.govmdpi.com

Some aromadendrene-type sesquiterpenoids have shown potential antioxidant properties. nih.govmdpi.com Essential oils containing alloaromadendrene have exerted in vivo antioxidant activities in Caenorhabditis elegans, playing a significant role against juglone-induced oxidative stress. nih.govacs.org Alloaromadendrene has been reported to protect against oxidative stress. nih.govresearchgate.netacs.org Aromadendrene (1 mM) has been shown to inhibit the tert-butyl hydroperoxide-induced formation of thiobarbituric acid reactive substances (TBARS) in isolated rat liver hepatocytes. caymanchem.comglpbio.com While some studies report strong antioxidant potential for essential oils rich in sesquiterpenes like alloaromadendrene epoxide and isoshyobunone, others note weak to moderate antioxidant activity for essential oils containing alloaromadendrene. mdpi.comresearchgate.net The antioxidant activity may be attributed to the presence of compounds like alloaromadendrene, geranylacetone, and beta-caryophyllene. researchgate.net

Anti-inflammatory Response Assessmentnih.govmdpi.com

Aromadendrene-type sesquiterpenes, including compounds like spathulenol, have demonstrated broad anti-inflammatory activities. nih.govmdpi.comnih.govdntb.gov.ua Essential oils rich in aromadendrene derivatives have been reported to exhibit significant anti-inflammatory effects. mdpi.com Studies using the lipopolysaccharide-induced pleurisy model in mice have shown that essential oils containing caryophyllene-type sesquiterpenes can inhibit the migration of eosinophils and neutrophils, indicating anti-inflammatory potential. tandfonline.com The anti-inflammatory activity of essential oils containing these compounds may be related to their ability to interfere with the production of inflammatory mediators like TNF-α. mdpi.com

Antimicrobial Activitynih.govmdpi.com

Aromadendrene-type sesquiterpenoids exhibit antibacterial and antifungal properties. nih.govmdpi.comnih.gov Aromadendrene has significant antibacterial activity against both Gram-positive and Gram-negative bacteria. biocrick.com It is active against various strains of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) with reported MIC values ranging from 0.25 to 1 mg/ml. caymanchem.comglpbio.com Aromadendrene was found to be more active against MRSA and VRE than 1,8-cineole. tandfonline.com Compound (26), an aromadendrene-type sesquiterpene, has been shown to inhibit bacterial growth and biofilm formation, specifically inhibiting Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov Essential oils containing aromadendrene and related compounds have shown inhibitory effects on tested pathogens, including Agrobacterium tumefaciens, Dickeya solani, Erwinia amylovora, Pseudomonas cichorii, and Serratia plymuthica. nih.gov Aromadendrene has also shown antifungal activity against various fungi, including Candida albicans, Cryptococcus neoformans, Trichophyton rubrum, Aspergillus fumigatus, and Pyricularia oryzae. mdpi.com

Data on In Vitro Antimicrobial Activity of Aromadendrene:

| Compound | Microorganism | Activity | Concentration/MIC | Reference |

| Aromadendrene | Gram-positive bacteria | Antibacterial | Significant | biocrick.com |

| Aromadendrene | Gram-negative bacteria | Antibacterial | Significant | biocrick.com |

| Aromadendrene | Methicillin-resistant S. aureus | Active | 0.25-1 mg/ml | caymanchem.comglpbio.com |

| Aromadendrene | Vancomycin-resistant enterococci | Active | 0.25-1 mg/ml | caymanchem.comglpbio.com |

| Aromadendrene | Pseudomonas aeruginosa | Inhibitory (~60%) | 50 µg/mL | nih.gov |

| Aromadendrene | Staphylococcus aureus | Inhibitory (~40%) | 50 µg/mL | nih.gov |

| Aromadendrene | Candida albicans | Antifungal | Active | mdpi.com |

| Aromadendrene | Cryptococcus neoformans | Antifungal | Active | mdpi.com |

| Aromadendrene | Trichophyton rubrum | Antifungal | Active | mdpi.com |

| Aromadendrene | Aspergillus fumigatus | Antifungal | Active | mdpi.com |

| Aromadendrene | Pyricularia oryzae | Antifungal | Active | mdpi.com |

In Vivo Preclinical Model Studies (Non-Human, Mechanistic Focus)mdpi.comdntb.gov.uatandfonline.comresearchgate.netsciencebiology.orgscielo.org.mx

In vivo studies using non-human models have provided further evidence of the biological activities of aromadendrene-type sesquiterpenoids and offered insights into their mechanisms.

Essential oils containing alloaromadendrene have demonstrated in vivo antioxidant activities in Caenorhabditis elegans and prolonged their lifespan. nih.govacs.org Mechanistic studies in C. elegans indicate that the FOXO transcription factor DAF-16 is required for alloaromadendrene-mediated resistance to oxidative stress and longevity. nih.govacs.org

While the search results mention in vivo antitumor activity for an essential oil containing beta-bisabolene (B106688) (another sesquiterpene, but not aromadendrene-type) in B16-F10-bearing mice, specific in vivo studies focusing on beta-Diploalbicene itself were not prominently found in the provided snippets. researchgate.net However, the general class of aromadendrene-type sesquiterpenoids is recognized for potential in vivo effects based on their observed in vitro activities. nih.govmdpi.comnih.gov

Mechanistically, the antimicrobial activity of aromadendrene may be attributed to its reactive exocyclic methylene (B1212753) group and cyclopropane (B1198618) ring, which can potentially alkylate proteins and disrupt their conformation. tandfonline.com Its lipophilic nature may also contribute by disrupting the fluidity and permeability of biomembranes. tandfonline.combiosynth.com

Animal Model System Selection and Justification

The selection of appropriate animal models in the preclinical investigation of aromadendrene-type sesquiterpenoids, including this compound, is dictated by the specific biological activity being investigated. Various animal models are employed to mimic human disease conditions or biological processes relevant to the known or hypothesized effects of these compounds.

For instance, given the reported anti-inflammatory properties of aromadendrene-type sesquiterpenoids, rodent models of inflammation, such as carrageenan-induced paw edema or models of inflammatory bowel disease, may be utilized. thegoodscentscompany.comflybase.org Studies investigating cytotoxic or anti-cancer effects may employ xenograft or allograft models in immunocompromised or syngeneic mice, respectively, where human or rodent cancer cells are implanted to form tumors. thegoodscentscompany.com Neuroinflammatory or neurodegenerative conditions, if targeted, could necessitate models like those involving LPS-induced neuroinflammation or genetic models of neurodegenerative diseases.

Simpler model organisms, such as Caenorhabditis elegans, can also be valuable for initial assessments of certain biological activities, such as antioxidant effects and influence on lifespan, as demonstrated with alloaromadendrene, another aromadendrene-type sesquiterpenoid. thegoodscentscompany.com These models offer advantages in terms of genetic tractability and higher throughput screening.

The justification for selecting a particular animal model lies in its ability to recapitulate key aspects of the human condition or biological pathway relevant to the sesquiterpenoid's potential activity. Factors considered include the model's biological relevance, the availability of tools for measurement of endpoints, ethical considerations, and practical aspects such as cost and throughput. While specific studies detailing the animal model selection for this compound are limited in the provided context, the principles guiding model selection for other sesquiterpenoids and compounds with similar reported activities are applicable.

Pharmacodynamic Endpoints in Non-Human Models

Pharmacodynamic endpoints in preclinical non-human models are crucial for assessing the biological effects of aromadendrene-type sesquiterpenoids and elucidating their mechanisms of action. These endpoints are measurable indicators that demonstrate how the compound interacts with its biological target(s) and the resulting physiological or biochemical changes.

For compounds with anti-inflammatory activity, pharmacodynamic endpoints may include the measurement of inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and prostaglandins (B1171923) in tissue samples or biological fluids. thegoodscentscompany.comflybase.org Reduction in edema, inflammatory cell infiltration, or tissue damage in response to treatment are also common endpoints in inflammation models.

In the context of cytotoxic or anti-cancer effects, pharmacodynamic endpoints can involve monitoring tumor growth and volume over time, assessing markers of cell proliferation (e.g., Ki-67), apoptosis (e.g., caspase activation, PARP cleavage), and angiogenesis within tumor tissue. thegoodscentscompany.com Changes in the expression or activity of proteins involved in cell cycle regulation, signal transduction pathways, or drug transport (such as ABC transporters in multidrug resistance studies) can also serve as important endpoints. wikidata.org

Studies focusing on antioxidant properties may measure levels of reactive oxygen species (ROS), antioxidant enzyme activity (e.g., superoxide (B77818) dismutase, glutathione (B108866) peroxidase), or markers of oxidative damage in relevant tissues. thegoodscentscompany.comflybase.orgthegoodscentscompany.com

The specific endpoints measured are directly linked to the hypothesized mechanism of action and the disease model used. Data collected from these endpoints provide critical insights into the efficacy of the sesquiterpenoid and the biological pathways it modulates in vivo.

Non-Invasive Imaging Modalities for Investigating Biological Effects (e.g., PET, SPECT, Optical)

Non-invasive imaging modalities play an increasingly significant role in preclinical research, offering the ability to visualize and quantify biological processes in living animals over time. Techniques such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Optical Imaging (including bioluminescence and fluorescence imaging) provide valuable data without the need for terminal procedures at each time point, thereby reducing the number of animals required and enabling longitudinal studies. wikipedia.orgwikipedia.orgthegoodscentscompany.com

These imaging modalities can be applied to investigate the biological effects of aromadendrene-type sesquiterpenoids, including this compound, in various preclinical models. For instance, in oncology studies, imaging can be used to monitor tumor growth and response to treatment in real-time. thegoodscentscompany.comthegoodscentscompany.com Optical imaging, often favored for its lower cost and higher throughput, is particularly useful for tracking the growth of luciferase-expressing tumors or visualizing fluorescently labeled cells involved in the disease process or immune response. wikipedia.orgthegoodscentscompany.com

PET and SPECT, while requiring the synthesis of radiolabeled compounds or tracers, offer higher spatial resolution and penetration depth, making them suitable for quantifying the uptake and distribution of a compound or a tracer that binds to a specific molecular target in various organs and tissues. wikipedia.orgwikipedia.org This can provide information on the pharmacokinetics and target engagement of sesquiterpenoids in vivo.

Furthermore, imaging can be used to assess pharmacodynamic changes. For example, tracers that reflect metabolic activity, receptor occupancy, or enzyme activity can be used with PET or SPECT to evaluate the biochemical impact of sesquiterpenoid treatment. thegoodscentscompany.com Optical imaging probes can report on changes in enzyme activity, cellular signaling pathways, or the presence of specific biomarkers. thegoodscentscompany.com

While specific published studies detailing the use of these advanced imaging techniques for directly tracking this compound were not found in the provided search results, these modalities are broadly applicable to the preclinical investigation of novel therapeutic compounds, including sesquiterpenoids, to gain a comprehensive understanding of their biological effects and mechanisms in living systems. wikipedia.orgthegoodscentscompany.comthegoodscentscompany.com

Q & A

Basic Research Questions

Q. What are the most effective methods for synthesizing beta-Diploalbicene, and how can reproducibility be ensured?

- Methodology : Use multi-step crystallization protocols with controlled temperature gradients (e.g., 4°C/hr) and inert gas environments to minimize oxidative degradation. Characterize intermediates via -NMR and high-resolution mass spectrometry (HRMS) at each stage. For reproducibility, document solvent purity, reaction vessel geometry, and stirring rates, as these variables significantly impact yield .

- Data Validation : Cross-reference spectral data with computational simulations (DFT-based NMR predictions) to confirm structural fidelity.

Q. How can this compound’s stability under varying pH conditions be systematically evaluated?

- Experimental Design : Conduct accelerated stability testing using buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation kinetics via HPLC-UV/Vis at 24-hour intervals. Include a negative control (e.g., neutral pH) and triplicate samples to account for batch variability .

- Analysis : Apply Arrhenius modeling to extrapolate shelf-life under standard laboratory conditions.

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported bioactivity across in vitro and in vivo models?

- Methodology : Perform dose-response assays with isogenic cell lines to isolate genetic confounding factors. For in vivo studies, use pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic clearance differences. Validate findings via orthogonal assays (e.g., SPR binding affinity vs. functional cellular inhibition) .

- Data Interpretation : Apply meta-analysis frameworks to reconcile discrepancies, prioritizing studies with standardized protocols (e.g., ISO 10993 for cytotoxicity) .

Q. How can computational modeling optimize this compound’s selectivity for target proteins with homologous binding sites?

- Approach : Employ molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to map free-energy landscapes of ligand-protein interactions. Use alanine-scanning mutagenesis to validate predicted binding hotspots experimentally .

- Validation : Compare docking scores (AutoDock Vina) with experimental IC values to refine scoring functions.

Q. What interdisciplinary methods address this compound’s solubility limitations without compromising bioactivity?

- Design : Test co-crystallization with cyclodextrin derivatives or lipid-based nanoemulsions. Characterize formulations using dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS). Assess bioactivity retention via cell-based assays (e.g., luciferase reporter systems) .

- Optimization : Apply design-of-experiments (DoE) software (e.g., JMP) to identify critical formulation parameters (e.g., surfactant concentration, particle size).

Methodological Frameworks

Q. How should researchers design experiments to distinguish this compound’s mechanism of action from structural analogs?

- Strategy : Use competitive binding assays with fluorescent probes (e.g., FRET-based) and CRISPR-Cas9 knockout models to confirm target specificity. Incorporate structural analogs as negative controls in dose-response matrices .

- Data Analysis : Apply cluster analysis (PCA or t-SNE) to phenotypic screening data to identify unique mechanistic signatures .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent toxicity thresholds?

- Recommendation : Use non-linear regression (e.g., Hill equation) to model EC values. For heterogeneous data, apply mixed-effects models to account for inter-experiment variability. Report 95% confidence intervals and effect sizes (Cohen’s d) .

Ethics and Reproducibility

Q. How can researchers ensure ethical compliance when this compound’s ecological impacts are uncertain?

- Guidelines : Follow Precautionary Principle protocols: conduct microcosm studies (soil/water systems) to assess biodegradation pathways and trophic transfer risks. Partner with regulatory bodies for third-party validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.